4-(2-bromo-9H-thioxanthen-9-ylidene)-1-methylpiperidine
CAS No.: 16386-67-7
Cat. No.: VC7840488
Molecular Formula: C19H18BrNS
Molecular Weight: 372.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16386-67-7 |
|---|---|
| Molecular Formula | C19H18BrNS |
| Molecular Weight | 372.3 g/mol |
| IUPAC Name | 4-(2-bromothioxanthen-9-ylidene)-1-methylpiperidine |
| Standard InChI | InChI=1S/C19H18BrNS/c1-21-10-8-13(9-11-21)19-15-4-2-3-5-17(15)22-18-7-6-14(20)12-16(18)19/h2-7,12H,8-11H2,1H3 |
| Standard InChI Key | UHGZJXZINNENOT-UHFFFAOYSA-N |
| SMILES | CN1CCC(=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Br)CC1 |
| Canonical SMILES | CN1CCC(=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Br)CC1 |
Introduction
Chemical Identity and Structural Features
Structural Characteristics
The compound features:
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A thioxanthene tricyclic system (two benzene rings fused with a sulfur-containing central ring).
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A bromine atom at position 2 of the thioxanthene core.
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A methylpiperidine group linked via a ylidene bond at position 9, introducing conformational rigidity.
This architecture enables π-π stacking interactions and potential receptor binding, though specific targets remain uncharacterized .
Physical and Chemical Properties
Limited experimental data are available for this compound. Based on structural analogs and supplier documentation:
Thermal decomposition and exact melting/boiling points require further empirical validation.
Synthesis and Production
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Friedel-Crafts alkylation to attach the piperidine moiety.
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Bromination using reagents like N-bromosuccinimide (NBS) for aromatic substitution .
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Ylidene bond formation via condensation reactions under alkaline conditions.
Industrial-scale production remains confined to specialized suppliers such as Combi-Blocks, which designates the compound for research purposes only .
Pharmacological Profile and Research Applications
Mechanistic Hypotheses
While direct studies are lacking, structurally related compounds like BF-1 (PubChem CID 10287037) exhibit potent 5-HT receptor antagonism, implicating thioxanthene-piperidine derivatives in neurological pathways . The bromine substituent in 4-(2-bromo-9H-thioxanthen-9-ylidene)-1-methylpiperidine may enhance electrophilic reactivity, potentially enabling covalent binding to biological targets.
Current Research Applications
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Organic Synthesis: Serves as a building block for complex heterocycles.
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Material Science: Investigated for optoelectronic properties due to extended conjugation.
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Medicinal Chemistry: Preliminary screens assess its utility in migraine and CNS disorder models, though no clinical data exist .
| Exposure Route | Response |
|---|---|
| Inhalation | Move to fresh air; seek medical attention if respiratory distress occurs |
| Skin Contact | Wash thoroughly with soap and water |
| Eye Contact | Rinse cautiously with water for 15 minutes; consult ophthalmologist |
Storage: Maintain in a tightly sealed container at 2–8°C, protected from light and humidity .
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